7-Methylquinolin-8-amine is a chemical compound with the molecular formula and a molecular weight of approximately 158.20 g/mol. This compound is characterized by the presence of a methyl group at the seventh position and an amino group at the eighth position of the quinoline structure. It is commonly referred to by several synonyms, including 8-amino-7-methylquinoline and 7-methyl-8-quinolinamine. The compound has been assigned a CAS number of 5470-82-6, indicating its unique identification in chemical databases .
The chemical reactivity of 7-methylquinolin-8-amine includes various transformations, particularly those involving electrophilic substitutions due to the presence of the amino group. Notably, it can undergo nitration to form 7-methyl-8-nitroquinoline, which involves a two-step reaction process utilizing concentrated sulfuric acid and fuming nitric acid . Additionally, it can participate in further functionalization reactions, such as alkylation or acylation, owing to its nucleophilic characteristics imparted by the amino group.
7-Methylquinolin-8-amine exhibits notable biological activities, including potential antimicrobial properties. It has been studied for its role as an inhibitor of various enzymes, including cytochrome P450 isoforms, which are crucial in drug metabolism. Its bioactivity profile suggests that it may be effective against certain bacterial strains and could serve as a lead compound in drug discovery . Furthermore, it has shown promise in pharmacological applications due to its ability to penetrate biological membranes effectively.
The synthesis of 7-methylquinolin-8-amine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while achieving high yields.
7-Methylquinolin-8-amine has several applications across different fields:
Research indicates that 7-methylquinolin-8-amine interacts with various biological targets, particularly enzymes involved in drug metabolism. It has been identified as an inhibitor of cytochrome P450 enzymes, which play a significant role in the metabolism of many pharmaceuticals . Understanding these interactions is crucial for evaluating its safety and efficacy as a potential therapeutic agent.
Several compounds share structural similarities with 7-methylquinolin-8-amine. Here are some notable examples:
Uniqueness: The primary distinction of 7-methylquinolin-8-amine lies in its specific substitution pattern that enhances its biological activity compared to other quinoline derivatives. The combination of the methyl and amino groups at specific positions allows for unique interactions with biological targets, potentially leading to diverse pharmacological effects.
Irritant;Environmental Hazard